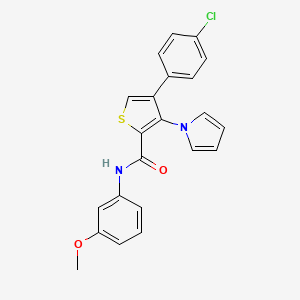

4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1291859-27-2

Cat. No.: VC7279434

Molecular Formula: C22H17ClN2O2S

Molecular Weight: 408.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291859-27-2 |

|---|---|

| Molecular Formula | C22H17ClN2O2S |

| Molecular Weight | 408.9 |

| IUPAC Name | 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26) |

| Standard InChI Key | HDVHUCVHGBWNNU-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a thiophene ring substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a 4-chlorophenyl group, respectively. The carboxamide group at position 2 is further modified with a 3-methoxyphenyl substituent. This arrangement confers unique electronic and steric properties:

-

The chlorophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions.

-

The methoxyphenyl group contributes to solubility in polar solvents and may influence biological interactions through hydrogen bonding.

-

The pyrrole ring adds planar rigidity, potentially facilitating π-π stacking interactions in material science applications.

The molecular formula is C₂₂H₁₇ClN₂O₂S, with a molecular weight of 408.9 g/mol.

Synthesis and Optimization

Synthetic Route

The synthesis of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a multi-step protocol:

-

Thiophene Core Formation: The Gewald reaction is employed to construct the thiophene ring via condensation of a ketone (e.g., 4-chlorophenylacetone) with cyanoacetic ester in the presence of sulfur.

-

Pyrrole Introduction: The Paal-Knorr synthesis cyclizes a 1,4-dicarbonyl compound with an ammonium acetate catalyst to form the pyrrole substituent.

-

Amide Coupling: A carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the thiophene-2-carboxylic acid intermediate to 3-methoxyaniline.

Critical parameters include:

-

Temperature control (60–80°C for amide bond formation).

-

Solvent selection (dichloromethane or DMF for polar intermediates).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.8–7.6 (chlorophenyl aromatic protons), δ 6.9–6.7 (methoxyphenyl protons), and δ 6.3 (pyrrole protons).

-

¹³C NMR: Peaks at 165 ppm (carboxamide carbonyl) and 112 ppm (thiophene C-S bond).

-

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 409.0 [M+H]⁺.

-

HPLC: Retention time of 12.4 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Thiophene Derivatives

Key trends:

-

Chlorophenyl groups enhance thermal stability.

-

Methoxy substituents improve solubility but reduce melting points.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume